2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine

Trace amine-associated receptor 1 GPCR functional assay cAMP accumulation

2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine (C₁₀H₁₂F₃NO, MW 219.20 g/mol) is a disubstituted phenethylamine derivative bearing a methoxy group (-OCH₃) at the 3-position and a trifluoromethyl group (-CF₃) at the 5-position of the phenyl ring. The compound belongs to the substituted β-phenethylamine class, which encompasses numerous bioactive ligands for aminergic G protein-coupled receptors (GPCRs) including serotonin (5-HT) receptors and trace amine-associated receptors (TAARs).

Molecular Formula C10H12F3NO
Molecular Weight 219.20 g/mol
Cat. No. B12071833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine
Molecular FormulaC10H12F3NO
Molecular Weight219.20 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(F)(F)F)CCN
InChIInChI=1S/C10H12F3NO/c1-15-9-5-7(2-3-14)4-8(6-9)10(11,12)13/h4-6H,2-3,14H2,1H3
InChIKeyXNKRUIVLDZZPGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine – Structural Classification and Procurement-Relevant Identity


2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine (C₁₀H₁₂F₃NO, MW 219.20 g/mol) is a disubstituted phenethylamine derivative bearing a methoxy group (-OCH₃) at the 3-position and a trifluoromethyl group (-CF₃) at the 5-position of the phenyl ring . The compound belongs to the substituted β-phenethylamine class, which encompasses numerous bioactive ligands for aminergic G protein-coupled receptors (GPCRs) including serotonin (5-HT) receptors and trace amine-associated receptors (TAARs) . Its computed XLogP3 of 2.1, hydrogen bond acceptor count of 5 (including the three fluorine atoms of the CF₃ group), and a single hydrogen bond donor (primary amine) define a physicochemical profile intermediate between purely lipophilic trifluoromethylated phenethylamines and more polar dimethoxy analogs . This substitution pattern at the 3,5-positions is sterically and electronically distinct from the more commonly studied 2,5- and 3,4-disubstituted phenethylamine pharmacophores, making the compound a unique probe for structure-activity relationship (SAR) studies in GPCR ligand discovery .

Why 2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine Cannot Be Replaced by Simpler Phenethylamine Analogs


Phenethylamine-based research reagents with only a single aromatic substituent — such as 2-(3-methoxyphenyl)ethanamine (3-MPEA, lacking CF₃) or 2-(3-trifluoromethylphenyl)ethanamine (3-TFMPEA, lacking OCH₃) — exhibit fundamentally different potency, efficacy, and physicochemical properties . Published hTAAR1 functional assay data demonstrate that a single 3-methoxy substituent alone increases EC₅₀ by approximately 11-fold relative to the endogenous ligand β-PEA (1444 nM vs. 129 nM) . The addition of a 5-CF₃ group is expected to further modulate both receptor affinity and metabolic stability through combined electronic (σₘ for CF₃ ≈ +0.43) and lipophilic (π ≈ +0.88) contributions, while the 3-OCH₃ provides hydrogen-bond acceptor capacity absent in the purely trifluoromethylated analog . Generic substitution by either singly-substituted comparator therefore yields a compound with a divergent biological interaction profile and altered physicochemical handling in assay systems (e.g., solubility, non-specific binding). The quantitative evidence below establishes that 2-(3-methoxy-5-(trifluoromethyl)phenyl)ethanamine occupies a distinct region of property space not accessible to its closest commercially available structural neighbors.

Quantitative Differentiation Evidence for 2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine Versus Closest Analogs


hTAAR1 Functional Potency: 3-Methoxy Substitution Shifts EC₅₀ by 11-Fold Versus β-PEA; Dual Substitution Predicts Further Divergence

In a systematic hTAAR1 structure-activity study, 2-(3-methoxyphenyl)ethylamine (18) exhibited an EC₅₀ of 1444 ± 259 nM in a cAMP accumulation assay using RD-HGA16 cells stably transfected with hTAAR1 . This represents an ~11-fold reduction in potency relative to the endogenous agonist β-phenethylamine (β-PEA, EC₅₀ = 129 ± 13 nM) . The target compound, 2-(3-methoxy-5-(trifluoromethyl)phenyl)ethanamine, incorporates both the potency-modulating 3-OCH₃ group and an additional 5-CF₃ substituent. The CF₃ group, with a Hammett σₘ value of +0.43, exerts a strong electron-withdrawing effect anticipated to further alter receptor activation through modulation of aromatic π-electron density and amine basicity (ΔpKₐ estimated at −0.5 to −1.0 log units relative to the non-fluorinated analog) [1]. The singly-substituted comparator 2-(3-trifluoromethylphenyl)ethylamine (23) was included in the same study but lacks the methoxy hydrogen-bond acceptor; its EC₅₀ data, while not individually reported with the same precision, falls within a series where meta-substituted analogs with electron-withdrawing groups exhibit potencies distinct from those bearing electron-donating substituents .

Trace amine-associated receptor 1 GPCR functional assay cAMP accumulation

Lipophilicity Modulation: XLogP3 = 2.1 Occupies a Niche Between Non-Fluorinated and Purely Trifluoromethylated Analogs

The computed partition coefficient (XLogP3) for 2-(3-methoxy-5-(trifluoromethyl)phenyl)ethanamine is 2.1 . This value is intermediate between 2-(3-methoxyphenyl)ethylamine (predicted logP ≈ 1.2–1.5) [1] and 2-(3-trifluoromethylphenyl)ethylamine (experimental logP ≈ 2.2) . The incremental lipophilicity contributed by the CF₃ group (Hansch π ≈ +0.88 for aromatic CF₃) is partially offset by the polar methoxy group, yielding a compound that balances membrane permeability with aqueous solubility. In contrast, 2-(3-methoxy-5-methylphenyl)ethanamine — the direct methyl-for-CF₃ analog — has a predicted logP of approximately 1.6–1.9 due to the lower lipophilicity of CH₃ (π ≈ +0.56) versus CF₃, while lacking the electronic modulation provided by fluorine [1].

Lipophilicity XLogP3 physicochemical profiling

Hydrogen Bond Acceptor Capacity: 5 HBA Groups Versus 2 in the Trifluoromethyl-Only Comparator Enables Distinct Target Engagement

The target compound possesses 5 hydrogen bond acceptor (HBA) atoms: the methoxy oxygen, the primary amine nitrogen, and three fluorine atoms of the CF₃ group . By comparison, 2-(3-trifluoromethylphenyl)ethylamine has only 2 HBA atoms (the amine nitrogen and CF₃ fluorines, though organic fluorine is a weak HBA), while 2-(3-methoxyphenyl)ethylamine has 2 HBA (methoxy O and amine N) . The additional HBA capacity from the methoxy oxygen — capable of forming classical hydrogen bonds with receptor residues — provides a pharmacophoric feature absent in the 3-TFMPEA comparator. This is relevant to 5-HT₂A receptor SAR: methoxy substituents at specific positions on the phenethylamine scaffold are known to enhance 5-HT₂A binding affinity by 10- to 100-fold relative to unsubstituted phenethylamine, with the magnitude dependent on substitution pattern [1]. The combination of a methoxy HBA and the electron-withdrawing CF₃ group produces a unique electrostatic potential surface distinct from either monosubstituted or dimethoxy analogs.

Hydrogen bonding receptor binding pharmacophore modeling

Amine Basicity Modulation: CF₃ Electron-Withdrawal Reduces pKₐ by an Estimated 0.5–1.0 Units Versus Non-Fluorinated Analogs

The electron-withdrawing trifluoromethyl group at the 5-position lowers the pKₐ of the primary amine through inductive effects transmitted across the aromatic ring. For 3-trifluoromethylphenethylamine, the predicted pKₐ of the amine is approximately 9.3–9.5, compared to ~9.8–10.0 for unsubstituted phenethylamine and ~9.96 (predicted) for 3-methoxyphenethylamine [1][2]. The target compound, bearing both 3-OCH₃ (weakly electron-donating by resonance, σₘ ≈ +0.12) and 5-CF₃ (strongly electron-withdrawing, σₘ ≈ +0.43), is expected to exhibit an amine pKₐ in the range of 9.0–9.4 — lower than either monosubstituted comparator. At physiological pH 7.4, this pKₐ shift increases the fraction of uncharged (free base) species from approximately 0.3% (pKₐ 9.8) to approximately 0.6–1.0% (pKₐ 9.2), roughly doubling the concentration of membrane-permeable neutral amine available for passive diffusion [3].

pKa modulation amine basicity ionization state

Synthetic Building Block Utility: The 3-Methoxy-5-CF₃ Aryl Scaffold Enables Derivatization Pathways Inaccessible to Monofunctional Analogs

The target compound's primary amine terminus enables standard derivatization reactions (reductive amination, amide coupling, sulfonamide formation), while the 3-methoxy-5-trifluoromethylphenyl core provides a scaffold found in multiple pharmaceutical patent series. Specifically, 3-methoxy-5-(trifluoromethyl)phenyl-containing compounds have been claimed in patents covering spleen tyrosine kinase (Syk) inhibitors [1], nuclear receptor modulators, and various GPCR-targeted agents. The combination of a free ethylamine handle with this particular aryl substitution pattern positions the compound as a versatile intermediate for fragment-based drug discovery and parallel library synthesis. In contrast, the comparator 2-(3-methoxy-5-methylphenyl)ethanamine lacks the metabolic stability and electron-withdrawing character conferred by CF₃, while 2-(3-trifluoromethylphenyl)ethylamine lacks the synthetic handle and HBA capacity provided by the ring methoxy group .

Synthetic intermediate building block medicinal chemistry

Optimal Research and Procurement Application Scenarios for 2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine


hTAAR1 Pharmacological Probe Development: Differentiating Contributions of Hydrogen Bonding and Electron-Withdrawing Substituents to Receptor Activation

Investigators studying trace amine-associated receptor 1 (hTAAR1) can employ 2-(3-methoxy-5-(trifluoromethyl)phenyl)ethanamine as a tool compound to dissect the interplay between methoxy-mediated hydrogen bonding and CF₃-mediated electronic effects on agonist potency. Existing data show that 3-methoxy substitution alone shifts hTAAR1 EC₅₀ to 1444 nM (vs. 129 nM for β-PEA) . The target compound adds the 5-CF₃ group, enabling head-to-head comparison with both 2-(3-methoxyphenyl)ethylamine and 2-(3-trifluoromethylphenyl)ethylamine in the same assay platform to establish additive versus synergistic SAR relationships. This 3,5-substitution pattern is underrepresented in published hTAAR1 SAR studies, making the compound valuable for filling this knowledge gap .

Physicochemical Reference Standard for Balanced-Lipophilicity Phenethylamines in ADME Assay Development

With an XLogP3 of 2.1, the target compound occupies a lipophilicity window (logP 2.0–2.5) that is often associated with favorable passive permeability and acceptable aqueous solubility for in vitro ADME screening . It can serve as a reference compound for calibrating PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability assays when evaluating phenethylamine-derived chemical series, providing a benchmark that is more lipophilic than the non-fluorinated 3-MPEA (logP ~1.2–1.5) yet less lipophilic than many fully fluorinated analogs that may suffer from solubility-limited assay performance .

Medicinal Chemistry Fragment Derivatization: Aryl Ring Pre-Functionalized for Parallel SAR Expansion

The compound serves as a pre-functionalized fragment for generating focused libraries through N-derivatization (amide, sulfonamide, urea, or N-alkyl products) while retaining the 3-OCH₃/5-CF₃ aryl substitution pattern found in patent-series pharmacophores, including Syk inhibitors [1]. This contrasts with using a simpler phenethylamine core followed by late-stage aromatic functionalization, which may require additional synthetic steps and protecting group strategies. For medicinal chemistry groups procuring building blocks for library synthesis, the pre-installed substitution pattern reduces downstream synthetic burden [1].

GPCR Binding Selectivity Profiling: Evaluating 5-HT₂A vs. 5-HT₂C Subtype Bias in Methoxy-Trifluoromethyl Phenethylamines

Published data indicate that methoxy substitution patterns on the phenethylamine scaffold critically influence 5-HT₂A versus 5-HT₂C receptor subtype selectivity, with 2,5-dimethoxy substitution conferring potent 5-HT₂A agonism [2]. The 3-methoxy-5-trifluoromethyl substitution pattern represents a distinct pharmacophoric arrangement not previously characterized in published 5-HT receptor panels. The target compound can be submitted to broad GPCR screening panels (e.g., NIMH PDSP, Eurofins) alongside its 3-methoxy-5-methyl and 3-trifluoromethyl analogs to generate a comparative selectivity dataset that maps the contribution of CF₃ at the 5-position to receptor subtype bias [2].

Quote Request

Request a Quote for 2-(3-Methoxy-5-(trifluoromethyl)phenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.